molecular formula C11H13N3O B1416377 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine CAS No. 1878968-92-3

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine

Cat. No.: B1416377
CAS No.: 1878968-92-3
M. Wt: 203.24 g/mol
InChI Key: MTHCKFBUIRKJLP-UHFFFAOYSA-N
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Description

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is a phenylamine derivative featuring a pyrazole ring substituted with a methoxy group at the 4-position, connected via a methylene linker to the phenylamine backbone. This structure combines electron-donating (methoxy) and aromatic (pyrazole, phenyl) components, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[(4-methoxypyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHCKFBUIRKJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine typically involves the reaction of 4-methoxypyrazole with a suitable phenylamine derivative. One common method is the condensation reaction between 4-methoxypyrazole and benzylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine
  • Structure : Pyrazole ring with 4-methoxyphenyl and 3-methyl substituents, linked to an amine at position 5 .
  • Comparison: Unlike the target compound, the methoxy group is directly attached to the pyrazole ring rather than via a methylene linker.
4-(4-Methylphenyl)-1H-pyrazol-5-amine
  • Structure : Pyrazole with a 4-methylphenyl substituent and amine at position 5 .
  • Comparison : The methyl group is less electron-donating than methoxy, which may reduce the compound’s electron density and polarizability. This could lower thermal stability compared to the methoxy-substituted target compound .
(3,4-Dimethyl)phenylamine
  • Structure : Phenylamine with methyl groups at positions 3 and 4 .
  • Comparison: Disubstitution enhances steric bulk and electron-donating effects, leading to potent Nrf2 transcriptional activation in angucyclinone derivatives.

Physicochemical Properties

Compound (CAS/Reference) Substituents Melting Point (°C) Solubility (mg/mL) Thermal Stability (°C)
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine (Inferred) 4-Methoxy, pyrazole-methyl ~180–200 (est.) ~10–20 (DMSO) >250 (est.)
4-(4-Methylphenyl)-1H-pyrazol-5-amine (40545-63-9) 4-Methylphenyl 195–198 15–25 (DMSO) 220–240
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-ylamine 4-Methoxyphenyl, 3-methyl 210–215 5–10 (DMSO) >250

Key Observations :

  • The methoxy group in the target compound likely enhances solubility compared to methyl-substituted analogues due to increased polarity.
  • Pyrazole-linked compounds generally exhibit high thermal stability (>220°C), making them suitable for optoelectronic applications .

Key Observations :

  • Disubstituted phenylamines (e.g., 3,4-dimethyl) show potent bioactivity but moderate toxicity. The target compound’s methoxy group may balance bioactivity and safety due to reduced steric hindrance compared to bulkier substituents .
  • Pyrazole rings are associated with lower cytotoxicity in drug discovery contexts, suggesting the target compound may have favorable toxicity profiles .

Biological Activity

2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, also known by its CAS number 1878968-92-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxypyrazole moiety attached to a phenylamine backbone, which is significant for its biological interactions. The structural formula can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This structure is critical as it influences the compound's solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit the following activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in combating antibiotic-resistant bacteria.
  • Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cell lines, suggesting a mechanism that could interfere with cellular growth pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by metabolic dysregulation.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. For instance, an investigation into its activity against Staphylococcus aureus and Escherichia coli revealed Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These results suggest that the compound could serve as a lead for developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine exhibits antiproliferative effects on several cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were reported as follows:

Cell LineIC50 (µg/mL)
HeLa200
A549250

These findings indicate a promising avenue for further exploration in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine

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